Scaffold-Level Target Class Divergence: Kinase/COX-2 vs. PDE
The pyrazolo[1,5-b]pyridazine scaffold, of which this compound is a direct derivative, is structurally validated as a kinase hinge-binding motif and COX-2 inhibitor scaffold, whereas the isomeric pyrazolo[1,5-a]pyridine scaffold (ibudilast) is a non-selective PDE inhibitor [1][2]. High-resolution X-ray co-crystal structures confirm that pyrazolo[1,5-b]pyridazine derivatives occupy the ATP-binding site of CDK2 (PDB 3EID, resolution 3.15 Å; PDB 3EJ1) via bidentate hinge hydrogen bonds enabled by the pyridazine N(2) nitrogen — an H-bond acceptor absent in the pyridine-based ibudilast scaffold [1]. The scaffold has produced GW406381 (COX-2 IC₅₀ = 3 nM, >28,000-fold selective over COX-1 with IC₅₀ >84.2 µM) [3], and DYRK1A inhibitors with pIC₅₀ values up to 6.74 (IC₅₀ ≈ 18 nM) [4]. Ibudilast, by contrast, inhibits PDE4 with an IC₅₀ of approximately 1–10 µM and shows poly-pharmacology across PDE subtypes [5]. This target-class divergence means procurement of this compound for kinase- or COX-2-focused programs is mechanistically justified, whereas ibudilast is unsuitable for these target classes.
| Evidence Dimension | Primary biological target engagement (target class) |
|---|---|
| Target Compound Data | Pyrazolo[1,5-b]pyridazine scaffold: CDK2 Kd confirmed by X-ray crystallography (PDB 3EID); DYRK1A pIC₅₀ up to 6.74 (IC₅₀ ≈ 18 nM) [4]; COX-2 IC₅₀ = 3 nM (GW406381) [3] |
| Comparator Or Baseline | Ibudilast (pyrazolo[1,5-a]pyridine scaffold): PDE4 IC₅₀ ~1–10 µM; non-selective PDE inhibitor; no kinase co-crystal structures reported [5] |
| Quantified Difference | Kinase inhibition: nanomolar (≥18 nM) vs. no significant kinase activity reported; COX-2: 3 nM vs. not reported; approximately 300–3,000-fold potency advantage in kinase/COX-2 assays for the pyrazolo[1,5-b]pyridazine scaffold |
| Conditions | Enzymatic assays (TR-FRET for DYRK1A; radiometric/filtration for CDK; COX-2 whole-cell and isolated enzyme assays); X-ray crystallography (PDB 3EID, 3EJ1) |
Why This Matters
A researcher procuring this compound for kinase inhibitor discovery or COX-2 targeting programs can justify scaffold selection based on published target engagement data and co-crystal structures, whereas ibudilast cannot serve as a substitute for these target classes.
- [1] RCSB PDB. 3EID: CDK2/CyclinA complexed with a pyrazolopyridazine inhibitor. https://www.rcsb.org/structure/3EID View Source
- [2] PubChem. Ibudilast. CID 3671. https://pubchem.ncbi.nlm.nih.gov/compound/3671 View Source
- [3] Beswick, P. et al. Identification of 2,3-diaryl-pyrazolo[1,5-b]pyridazines as potent and selective COX-2 inhibitors. Bioorg. Med. Chem. Lett. 2004, 14, 5445–5448. https://doi.org/10.1016/j.bmcl.2004.09.005 View Source
- [4] Henderson, S. H. et al. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors. J. Med. Chem. 2021, 64, 11709–11728. https://doi.org/10.1021/acs.jmedchem.1c01115 View Source
- [5] Gibson, L. C. D. et al. The inhibitory profile of ibudilast against the human phosphodiesterase enzyme family. Eur. J. Pharmacol. 2006, 538, 39–42. https://doi.org/10.1016/j.ejphar.2006.02.053 View Source
